molecular formula C7H5Br2NO2 B182878 2-Amino-3,5-dibromobenzoic acid CAS No. 609-85-8

2-Amino-3,5-dibromobenzoic acid

Cat. No.: B182878
CAS No.: 609-85-8
M. Wt: 294.93 g/mol
InChI Key: WNABMWFLKQEGCP-UHFFFAOYSA-N
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Description

Contextual Significance within Substituted Anthranilic Acids

Anthranilic acid and its derivatives are a class of compounds recognized for their diverse biological activities and applications. nih.govmdpi.comijpsjournal.com They serve as important pharmacophores, which are the essential molecular features responsible for a drug's pharmacological activity. nih.gov The core structure of anthranilic acid, a benzene (B151609) ring with an amino group and a carboxylic acid group in adjacent positions, allows for a wide range of substitutions, creating large libraries of compounds for structure-activity relationship (SAR) studies. nih.govwikipedia.org These studies are crucial in identifying promising new therapeutic agents. nih.gov

Derivatives of anthranilic acid have been investigated for a multitude of applications, including as anti-inflammatory agents (fenamates), antimicrobial and antiviral compounds, and even in the management of metabolic disorders and cancer. nih.govmdpi.com The introduction of halogen atoms, such as bromine in the case of 2-amino-3,5-dibromobenzoic acid, can significantly alter the electronic and steric properties of the molecule, potentially enhancing its biological activity or conferring new properties.

Historical Perspectives on Halogenated Benzoic Acid Derivatives

The study of benzoic acid and its derivatives has a long history, dating back to the 16th century with the discovery of benzoic acid itself. newworldencyclopedia.orgwikipedia.org The industrial production of benzoic acid began with processes that often resulted in chlorinated derivatives. newworldencyclopedia.orgwikipedia.org Over time, methods for the specific halogenation of benzoic acid derivatives have become more sophisticated, allowing for precise control over the position and number of halogen atoms introduced into the aromatic ring. researchgate.net

The introduction of halogens into the benzoic acid structure has been a key strategy in the development of various functional molecules. For instance, halogenated benzoic acids have been investigated for their potential as herbicides and plant growth regulators. uchicago.edu Furthermore, the presence of halogenated organic compounds, including chlorinated benzoic acids, has been detected in carbonaceous meteorites, sparking interest in their origins and formation in extraterrestrial environments. psu.edu The synthesis and characterization of halogenated benzoic acid derivatives continue to be an active area of research, driven by the quest for new materials and bioactive compounds.

Overview of Research Trajectories for this compound

Research on this compound has primarily focused on its synthesis, structural characterization, and exploration of its potential applications as a precursor in organic synthesis.

Synthesis: The synthesis of this compound is often achieved through the bromination of 2-aminobenzoic acid (anthranilic acid). chemicalbook.combeilstein-journals.org A common method involves the dropwise addition of bromine in glacial acetic acid to a solution of sodium 2-aminobenzoate (B8764639). chemicalbook.combeilstein-journals.orgchemicalbook.com This reaction can produce a mixture of brominated products, from which this compound can be separated and purified. chemicalbook.combeilstein-journals.org

Structural and Computational Characterization: The molecular structure and properties of this compound have been investigated using various analytical techniques. Single-crystal X-ray diffraction has been employed to determine its precise three-dimensional structure. nih.gov Spectroscopic methods such as FT-IR and UV-Vis spectroscopy provide information about its vibrational and electronic properties. nih.gov Computational studies, often using Density Functional Theory (DFT), have been used to calculate its molecular geometry, electronic structure (including HOMO-LUMO gap), and other properties, which are then compared with experimental data. nih.govresearchgate.net These studies provide a deeper understanding of the molecule's reactivity and potential interactions.

Applications in Synthesis: this compound serves as a valuable building block in the synthesis of more complex molecules. For example, it has been used as a starting material for the preparation of 2-amino-3,5-dibromobenzophenone (B1596887) through acylation and bromination reactions. researchgate.net It is also a precursor for the synthesis of its methyl ester, methyl 2-amino-3,5-dibromobenzoate. sielc.comgoogle.com The reactivity of its amino and carboxylic acid groups, combined with the presence of the bromine atoms, makes it a versatile intermediate for creating a variety of organic compounds. Additionally, its crystal structure in complex with other elements, such as tin, has been reported. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Alternate Name 3,5-Dibromoanthranilic acid scbt.com
CAS Number 609-85-8 chemicalbook.comscbt.com
Molecular Formula C₇H₅Br₂NO₂ scbt.com
Molecular Weight 294.93 g/mol scbt.com
Melting Point 235-236 °C (lit.) chemicalbook.comcookechem.com
Appearance White solid (pure) wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,5-dibromobenzoic acid
Source PubChem
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InChI

InChI=1S/C7H5Br2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNABMWFLKQEGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277108
Record name 2-Amino-3,5-dibromobenzoic acid
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Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

609-85-8
Record name 2-Amino-3,5-dibromobenzoic acid
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Record name 609-85-8
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Record name 2-Amino-3,5-dibromobenzoic acid
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Synthetic Methodologies and Strategies for 2 Amino 3,5 Dibromobenzoic Acid

Direct Bromination Approaches

Direct bromination methods offer a straightforward route to 2-amino-3,5-dibromobenzoic acid by treating a suitable precursor with a brominating agent. The regioselectivity of these reactions is governed by the directing effects of the substituents on the benzene (B151609) ring.

Bromination of 2-Aminobenzoic Acid (Anthranilic Acid)

The direct bromination of 2-aminobenzoic acid (anthranilic acid) is a common and well-established method for preparing this compound. chemicalbook.comscispace.com The amino group (-NH₂) is a strong activating and ortho-, para-directing group, while the carboxylic acid group (-COOH) is a deactivating and meta-directing group. This combination of directing effects favors the substitution of bromine at the 3- and 5-positions, which are ortho and para to the amino group, respectively.

The reaction is typically carried out by treating anthranilic acid with bromine in a suitable solvent, such as glacial acetic acid. chemicalbook.comscispace.com Studies have shown that the reaction temperature can influence the product distribution. For instance, conducting the bromination at a low temperature tends to yield a mixture of 5-bromoanthranilic acid and 3,5-dibromoanthranilic acid, with the former being the major product. scispace.com Conversely, performing the reaction at the boiling point of acetic acid can reverse this ratio, favoring the formation of the dibrominated product. scispace.com The separation of the mono- and di-brominated products can be achieved by exploiting their differential solubility in boiling water, where 3,5-dibromoanthranilic acid is nearly insoluble. scispace.combeilstein-journals.org

A modified procedure involves the use of sodium 2-aminobenzoate (B8764639), which is treated with a solution of bromine in glacial acetic acid at a controlled temperature of 15 °С. chemicalbook.combeilstein-journals.org This method also produces a mixture of the mono- and di-brominated acids.

Bromination of o-Nitrobenzaldehyde Precursors

An alternative direct approach involves the use of o-nitrobenzaldehyde as a starting material. This method typically involves a one-pot reaction where the nitro group is first reduced to an amino group, followed by in-situ bromination. google.com A common reducing system is iron powder in an acetic acid/water mixture, often catalyzed by a few drops of concentrated hydrochloric acid. google.compatsnap.com After the reduction is complete, the reaction mixture is cooled, and bromine is added directly to effect the bromination, yielding 2-amino-3,5-dibromobenzaldehyde (B195418). google.compatsnap.com This intermediate can then be oxidized to the desired this compound. This one-pot approach simplifies the process by eliminating the need to isolate the intermediate o-aminobenzaldehyde, which can be unstable. google.com

Multi-Step Synthesis Pathways

Multi-step syntheses provide alternative routes to this compound, often offering better control over regioselectivity and avoiding the formation of difficult-to-separate byproducts.

Diazotization and Sandmeyer Reaction Sequences

The Sandmeyer reaction is a powerful tool in aromatic chemistry for the introduction of various functional groups, including halogens, onto a benzene ring via a diazonium salt intermediate. wikipedia.org While not a direct synthesis of this compound from anthranilic acid (as the amino group is the precursor for the diazonium salt), this methodology is crucial for synthesizing related brominated benzoic acids from other amino-substituted precursors. For instance, it can be used to introduce bromine at specific positions that might be difficult to achieve through direct bromination.

The general sequence involves the diazotization of an aromatic amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0–5°C) to form a diazonium salt. scirp.org This is followed by the introduction of bromine using a copper(I) bromide (CuBr) catalyst in what is known as the Sandmeyer reaction. wikipedia.org This approach offers high regioselectivity.

Alternative Reagent-Based Syntheses

Other multi-step syntheses have been developed that utilize different reagents and strategies. One such approach starts with methyl 2-aminobenzoate (methyl anthranilate). The ester is first brominated to produce methyl 2-amino-3,5-dibromobenzoate. This intermediate is then hydrolyzed to yield this compound.

Another patented method describes a multi-step process starting from an anthranilic acid alkyl ester. The ester is brominated in the presence of an oxidizing agent to form the 3,5-dibromoanthranilic acid ester. This is then reacted with hydrazine (B178648) to form a hydrazide, which undergoes further transformations to yield related compounds. google.com

Optimization of Synthetic Conditions

The optimization of synthetic conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are often optimized include reaction temperature, reaction time, solvent, and the stoichiometry of the reagents.

For the direct bromination of anthranilic acid, controlling the temperature is a key factor in influencing the ratio of mono- to di-brominated products. scispace.com In the synthesis starting from o-nitrobenzaldehyde, the reduction and subsequent bromination conditions, such as the amount of reducing agent and bromine, are critical for achieving high yields and purity. google.compatsnap.com One patented method reports a yield of over 90% and a purity of over 99.0% by using an iron powder/glacial acetic acid system for the reduction and then directly adding bromine to the cooled mixture. google.com

The purification of the final product is also an important consideration. Recrystallization from suitable solvents, such as ethanol/water mixtures or acetone, is a common method to obtain high-purity this compound. google.com

Research Findings on Synthetic Methods for this compound

Starting MaterialKey ReagentsReaction TypeReported YieldPurityReference
2-Aminobenzoic AcidBromine, Glacial Acetic AcidDirect BrominationMixture of mono- and di-bromo productsVaries with conditions chemicalbook.comscispace.com
o-NitrobenzaldehydeIron powder, Acetic Acid, BromineOne-pot Reduction and Bromination>90%>99.0% google.com
Methyl 2-aminobenzoateBrominating agent, HydrazineMulti-step SynthesisNot specifiedNot specified google.com
Anthranilic AcidBromine, HBr or Acetic AcidElectrophilic Bromination~70-80% (crude)Not specified

Temperature Control and Selectivity in Bromination

Temperature is a critical parameter in the bromination of anthranilic acid and its derivatives, directly influencing reaction rate and, most importantly, the selectivity of the process. The synthesis of this compound involves the electrophilic substitution of bromine onto the aromatic ring. The starting material, anthranilic acid, has two activating groups (amino and carboxyl) that direct incoming electrophiles, making the control of reaction conditions essential to prevent the formation of undesired isomers or polybrominated products.

A documented laboratory procedure for the synthesis of this compound involves the dropwise addition of a bromine solution in glacial acetic acid to a solution of sodium 2-aminobenzoate, also in glacial acetic acid. beilstein-journals.org This reaction is maintained at a controlled temperature of 15 °С and stirred for one hour to yield the desired product. beilstein-journals.org This specific temperature control is crucial for achieving the correct dibromination at positions 3 and 5.

The following table summarizes the impact of temperature on various aniline (B41778) bromination reactions, illustrating its role in controlling outcomes.

Table 1: Effect of Temperature on Selectivity and Yield in Aniline Bromination

Starting Material Brominating System Temperature (°C) Observation
Sodium 2-aminobenzoate Br₂ in glacial acetic acid 15 °C Controlled reaction to form this compound. beilstein-journals.org
2-Nitroaniline CuSO₄·5H₂O/NaBr/Na₂S₂O₈ 7 °C → 25 °C Staged temperature prevents unfavorable dibromination and improves yield. sci-hub.se
o-Nitroaniline ZnAl-BrO₃⁻-LDHs/KBr Ambient Lower temperatures resulted in a slower reaction rate. ccspublishing.org.cn

Catalyst Systems in Amination and Bromination

The synthesis of this compound typically begins with an already aminated precursor, such as anthranilic acid. Therefore, the focus of catalyst systems is centered on the selective bromination step. While traditional methods may use molecular bromine in a solvent like acetic acid without a catalyst, modern approaches have introduced advanced reagent and catalyst systems to improve efficiency, safety, and selectivity. beilstein-journals.org

One prominent catalytic approach is oxidative bromination, which avoids the direct use of hazardous liquid bromine. A copper-catalyzed system has been developed for the bromination of free anilines using sodium bromide (NaBr) as the bromine source. sci-hub.se In this system, copper(II) sulfate (B86663) (CuSO₄·5H₂O) catalyzes the oxidation of bromide ions by sodium persulfate (Na₂S₂O₈) to generate the active brominating species. sci-hub.se A control experiment demonstrated that in the absence of the copper sulfate catalyst, no reaction occurred, confirming its essential role in the transformation. sci-hub.se

Another effective method utilizes copper(II) bromide (CuBr₂) in an ionic liquid as both the catalyst and the solvent. researchgate.net This system achieves high yields of para-brominated anilines under mild conditions (room temperature) and avoids the need for additional oxidants. researchgate.net

Furthermore, a catalyst-free oxidative bromination system has been reported using a combination of potassium bromide (KBr) and a zinc-aluminum layered double hydroxide (B78521) intercalated with bromate (B103136) (ZnAl-BrO₃⁻-LDHs). ccspublishing.org.cn In an acidic medium of acetic acid and water, this reagent combination smoothly brominates various aniline derivatives at ambient temperature, with selectivity being controlled by the stoichiometry of the brominating agent. ccspublishing.org.cn

Advanced research also points toward transition-metal catalysis for direct C-H functionalization. Palladium-catalyzed reactions, for example, have been explored for the meta-C-H bromination of aniline derivatives, offering an alternative regioselectivity to classical electrophilic substitution, although this remains a developing area. researchgate.net

Table 2: Comparison of Catalyst and Reagent Systems for Aniline Bromination

System Catalyst / Reagent Bromine Source Key Features
Traditional Method Glacial Acetic Acid Br₂ Direct use of molecular bromine; no catalyst required. beilstein-journals.org
Copper-Catalyzed Oxidation CuSO₄·5H₂O / Na₂S₂O₈ NaBr Avoids liquid Br₂; catalyst is essential for the reaction. sci-hub.se
Ionic Liquid System CuBr₂ CuBr₂ Mild conditions (room temperature); ionic liquid acts as the solvent. researchgate.net

Continuous Preparation Methods for this compound

Continuous preparation, often utilizing microreactors or flow chemistry systems, represents a modern and efficient strategy for synthesizing chemical compounds, including halogenated aromatics. While specific documentation for a continuous synthesis of this compound is not widespread, the principles of flow chemistry are highly applicable to its synthesis, particularly for large-scale production.

The primary advantages of continuous flow reactors are superior heat and mass transfer. chimia.ch Bromination reactions are typically highly exothermic, and in large batch reactors, localized temperature increases can lead to the formation of impurities and byproducts. chimia.ch Continuous flow systems, with their high surface-area-to-volume ratio, allow for near-instantaneous cooling, ensuring precise temperature control throughout the reaction mixture. chimia.ch This enhanced control minimizes the thermal degradation of the product and improves selectivity.

For industrial-scale production of related halogenated compounds, continuous flow reactors are recommended to manage the exothermic nature of bromination steps safely and efficiently. A patent for the synthesis of a related compound, m-amino acetophenone, details a continuous two-step flow process using tubular reactors and micromixers for nitration and subsequent reduction. google.com This demonstrates a practical industrial application of flow chemistry for producing substituted aromatics, a model that could be adapted for the continuous bromination of anthranilic acid. Such a system would involve continuously pumping streams of the substrate (anthranilic acid) and the brominating agent through a temperature-controlled mixing zone and reactor, allowing for consistent quality, higher throughput, and improved safety compared to batch processing. chimia.chgoogle.com

Chemical Reactivity and Derivatization of 2 Amino 3,5 Dibromobenzoic Acid

Reactions Involving the Amino Group

The amino group of 2-amino-3,5-dibromobenzoic acid is a key site for a range of chemical transformations, including diazotization, oxidation, and condensation reactions.

Diazotization and Subsequent Transformations

The primary amino group of this compound can be converted into a diazonium salt. This is typically achieved by treating the compound with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0–5°C). jocpr.comijsr.net The resulting diazonium salt is a highly useful intermediate that can undergo various subsequent transformations.

One of the most significant applications of the diazonium salt of this compound is in the Sandmeyer reaction. wikipedia.org This reaction allows for the replacement of the diazonium group with a variety of substituents. For instance, treatment with copper(I) bromide (CuBr) or copper(I) chloride (CuCl) can introduce a bromine or chlorine atom, respectively. wikipedia.org Similarly, reaction with copper(I) cyanide (CuCN) can yield the corresponding nitrile derivative. wikipedia.org These reactions are examples of radical-nucleophilic aromatic substitutions. wikipedia.org

The diazonium salt can also be used to synthesize azo dyes. jocpr.comijsr.net Coupling the diazonium salt with activated aromatic compounds, such as phenols or anilines, results in the formation of highly colored azo compounds. For example, it can be reacted with 1-(2'-Methyl,5'-sulfophenyl)-3-methylpyrazolone to produce azo dyes. jocpr.comijsr.net

Diazotization Reaction Reagents Product
Formation of Diazonium SaltThis compound, NaNO₂, HCl3,5-Dibromo-2-carboxyphenyldiazonium chloride
Sandmeyer Reaction (Bromination)Diazonium salt, CuBr2,3,5-Tribromobenzoic acid
Azo CouplingDiazonium salt, Activated Aromatic CompoundAzo Dye

Oxidation Reactions leading to Nitro Derivatives

While the direct oxidation of the amino group in this compound to a nitro group is a challenging transformation, the synthesis of the corresponding nitro derivative, 3,5-dibromo-2-nitrobenzoic acid, can be achieved through other synthetic routes. One common approach involves the nitration of a suitable precursor. For example, the nitration of 3,5-dibromobenzoic acid could potentially yield the desired product, although controlling the regioselectivity might be an issue.

Another strategy involves the oxidation of a related compound. For instance, 2,5-dinitrotoluene (B8417) can be oxidized to form 2,5-dinitrobenzoic acid. orgsyn.org A similar oxidative approach could theoretically be applied to a suitably substituted toluene (B28343) derivative to yield 3,5-dibromo-2-nitrobenzoic acid.

Condensation Reactions

The amino group of this compound can participate in condensation reactions with various carbonyl compounds. These reactions are fundamental in the synthesis of heterocyclic systems, particularly quinazolinones.

For example, this compound can be condensed with aldehydes or ketones to form Schiff bases, which can then be cyclized to produce substituted quinazolinones. A study demonstrated the synthesis of N-[α-Benzoylaminocinnamoyl]-3,5-dibromoanthranilic acid by reacting 3,5-dibromoanthranilic acid with 2-phenyl-4-(phenylmethylene)-5(4H)-oxazolone. jst.go.jp This intermediate can then be cyclized to form a benzoxazinone (B8607429) derivative, which can be further converted to quinazolinone derivatives. jst.go.jp

The condensation of 2-amino-3,5-dibromobenzaldehyde (B195418), a closely related compound, with aliphatic diamines leads to the formation of tetradentate Schiff base ligands. scimplify.com These ligands can then coordinate with metal ions. scimplify.com

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of this compound provides another handle for chemical modification, primarily through esterification, amidation, and salt formation.

Esterification and Amidation Reactions

The carboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. For example, reaction with methanol (B129727) yields methyl 2-amino-3,5-dibromobenzoate. sielc.com

Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. This often requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting acid chloride can then readily react with an amine to form the corresponding amide.

Reaction Reagents Product
EsterificationThis compound, Methanol, Acid catalystMethyl 2-amino-3,5-dibromobenzoate
AmidationThis compound, Thionyl chloride, Amine2-Amino-3,5-dibromobenzamide

Salt Formation

As a carboxylic acid, this compound can react with bases to form salts. For example, reaction with a strong base like sodium hydroxide (B78521) would yield sodium 2-amino-3,5-dibromobenzoate. Similarly, it can form salts with amines. The ammonium (B1175870) salt of the related 2-amino-3,5-dichlorobenzoic acid has been structurally characterized. researchgate.net These salt formation reactions are straightforward acid-base reactions.

Transformations of the Bromo Substituents

The bromine atoms at the 3- and 5-positions of the this compound ring are susceptible to a variety of transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for the stabilization of this intermediate and, thus, for the feasibility of the reaction.

In the case of this compound, the bromo substituents are meta to the electron-withdrawing carboxylic acid group and ortho/para to the electron-donating amino group. The amino group's electron-donating nature generally deactivates the ring towards nucleophilic attack. However, the reactivity can be influenced by the specific reaction conditions and the nature of the nucleophile. While direct SNAr reactions on this compound are not extensively documented, related compounds with stronger electron-withdrawing groups, such as 2-amino-3,5-dibromo-6-chlorobenzoic acid, are noted to potentially favor nucleophilic aromatic substitution due to the increased electron deficiency of the ring. The substitution of bromine atoms on the benzene (B151609) ring can occur with various nucleophiles, leading to the formation of new derivatives with altered chemical and biological properties.

The bromo substituents on the this compound scaffold can be removed through reduction, leading to mono- or non-brominated derivatives. This dehalogenation is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is critical to achieve selective dehalogenation without affecting other functional groups, such as the carboxylic acid or the amino group.

Commonly used methods for the reduction of aryl halides include catalytic hydrogenation with hydrogen gas under pressure in the presence of a hydrogenation catalyst like palladium on carbon (Pd/C). For instance, the catalytic hydrogenation of 3,5-dinitrobenzoic acid using a Pd/C catalyst has been shown to selectively reduce the nitro groups to amino groups, suggesting that the aromatic ring and its substituents can be manipulated under specific catalytic conditions. Other reducing agents, such as metal hydrides like lithium aluminum hydride or diborane, can also be employed for such transformations. The selection of the appropriate reducing system allows for the controlled synthesis of either 2-amino-5-bromobenzoic acid or 2-aminobenzoic acid from the dibrominated precursor.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used to modify aryl halides. The bromo substituents on this compound serve as excellent handles for such transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. While specific examples with this compound are not abundant in the literature, the reactivity of di- and polyhalogenated benzenes in Suzuki couplings is well-established. For instance, the selective mono- or di-arylation of dibromobenzenes can be achieved by carefully controlling the reaction conditions, including the catalyst, ligand, base, and stoichiometry of the boronic acid. It is anticipated that this compound or its esters would undergo Suzuki coupling to introduce aryl or heteroaryl substituents at the 3- and/or 5-positions.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. The 3,5-dibromo substitution pattern on related benzoic acid derivatives has been shown to be effective in Sonogashira couplings. For example, ethyl 3,5-dibromobenzoate has been successfully coupled with propargyl alcohol in the presence of a palladium catalyst system. Similarly, 2-amino-3-bromopyridines undergo Sonogashira coupling with various terminal alkynes in good yields. These examples strongly suggest that this compound and its derivatives are viable substrates for the introduction of alkynyl groups.

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a means to introduce vinyl groups onto the aromatic ring. The reaction is typically carried out in the presence of a palladium catalyst and a base. A wide variety of aryl bromides and olefins can be used in the Heck reaction, and it is a powerful method for the construction of complex molecular frameworks.

A summary of representative cross-coupling reactions on bromo-substituted aromatic compounds is presented in the table below.

Coupling ReactionReactant 1Reactant 2Catalyst/ReagentsProduct Type
Suzuki Coupling o-Dibromobenzenep-Fluorophenylboronic acidPd₂(dba)₃, K₃PO₄Mono- and di-arylated benzene
**

Advanced Spectroscopic Characterization of 2 Amino 3,5 Dibromobenzoic Acid and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure and bonding of 2-Amino-3,5-dibromobenzoic acid. By analyzing the vibrational modes of its constituent atoms, techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy offer a detailed fingerprint of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Key vibrational bands observed in the FT-IR spectrum of this compound include:

N-H Stretching: The amino group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations. For this compound, these are observed around 3469 cm⁻¹ and 3364 cm⁻¹. chemicalbook.com

C=O Stretching: The carbonyl group (C=O) of the carboxylic acid shows a strong absorption band, which is found at approximately 1682 cm⁻¹. chemicalbook.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring give rise to bands in the region of 1600-1450 cm⁻¹. For this compound, peaks are seen at 1600 cm⁻¹, 1564 cm⁻¹, and 1538 cm⁻¹. chemicalbook.com

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the amino group is also identifiable.

C-Br Stretching: The presence of bromine atoms is confirmed by the C-Br stretching vibrations, which typically appear at lower frequencies.

The precise positions of these bands can be influenced by intermolecular hydrogen bonding and the electronic effects of the substituents on the aromatic ring. A detailed analysis of these vibrational modes, often supported by computational methods like Density Functional Theory (DFT), allows for a comprehensive understanding of the molecular structure. researchgate.netdergipark.org.tr For instance, in a derivative, 2-amino-3,5-dibromo-6-chlorobenzoic acid, the amino group can form hydrogen bonds, influencing its biological interactions.

Table 1: Experimental FT-IR Spectral Data for this compound

Vibrational Mode Wavenumber (cm⁻¹)
N-H Asymmetric Stretch 3469
N-H Symmetric Stretch 3364
C=O Stretch 1682
Aromatic C=C Stretch 1600
Aromatic C=C Stretch 1564
Aromatic C=C Stretch 1538
C-N Stretch 1328
C-Br Stretch 711, 691

Data sourced from ChemicalBook. chemicalbook.com

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound and its derivatives helps in the complete assignment of vibrational modes. researchgate.netdergipark.org.tr For the methyl ester derivative, methyl 2-amino-3,5-dibromobenzoate, FT-Raman has been utilized for its characterization. nih.gov

Theoretical calculations using DFT are often employed to predict Raman activities, which can then be correlated with experimental Raman intensities to provide a more robust analysis of the molecular vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. ¹H-NMR and ¹³C-NMR analyses provide detailed information about the chemical environment of each proton and carbon atom in this compound and its derivatives.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum of this compound displays distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and electron-donating effects of the substituents on the benzene ring. klivon.comjocpr.com

For a derivative, 2-amino-3,5-dibromo-6-chlorobenzoic acid, the ¹H-NMR spectrum in DMSO-d₆ shows a singlet at δ 7.85 ppm for the aromatic proton and a singlet at δ 6.20 ppm for the two protons of the amino group. The chemical shifts for the aromatic protons in related dibrominated benzoic acid derivatives are also found in specific regions. For example, in 3,5-dibromobenzoic acid, the aromatic protons appear as distinct signals. chemicalbook.com

Table 2: ¹H-NMR Chemical Shift Data for 2-Amino-3,5-dibromo-6-chlorobenzoic acid in DMSO-d₆

Proton Chemical Shift (δ, ppm) Multiplicity
Ar-H 7.85 Singlet
NH₂ 6.20 Singlet

Data sourced from Benchchem.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Chemical Shift Analysis

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. klivon.comjocpr.com The chemical shifts of the carbon atoms are affected by the nature of the attached functional groups and their position on the aromatic ring.

In the case of 2-amino-3,5-dibromo-6-chlorobenzoic acid, the ¹³C-NMR spectrum shows a peak for the carboxylic acid carbon (COOH) at 167.8 ppm, and the aromatic carbons attached to bromine and chlorine (Ar-C-Br/Cl) resonate in the range of 135–115 ppm. The signals for the carbon atoms in the benzoate (B1203000) moiety of a related compound, 2-amino-3-methylpyridinium-3,5-dinitrobenzoate, appear at specific chemical shifts, with the carboxyl carbon appearing at a downfield value. researchgate.net

Table 3: ¹³C-NMR Chemical Shift Data for 2-Amino-3,5-dibromo-6-chlorobenzoic acid

Carbon Chemical Shift (δ, ppm)
COOH 167.8
Ar-C-Br/Cl 135–115

Data sourced from Benchchem.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically using UV-Vis spectrophotometry, is employed to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π-π* and n-π* electronic transitions. nih.gov

The synthesis and characterization of this compound have been reported, with its electronic bands being determined using UV-Vis spectroscopy. nih.gov The electronic properties, including absorption wavelengths, can be further investigated and compared with theoretical data obtained from time-dependent density functional theory (TD-DFT) calculations. researchgate.netacs.org For instance, the electronic absorption spectrum of a related compound, 2-amino-3-methylpyridinium 3,5-dinitrobenzoate, shows a maximum absorption in the ultraviolet region, attributed to an n-π* transition due to the presence of the amino group. researchgate.net The study of various benzoic acid derivatives shows that substituents can significantly influence the UV-Vis absorption spectra. science-softcon.de

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectra of this compound and its derivatives are characterized by transitions occurring within the benzenoid system, influenced by the amino and carboxylic acid functional groups, as well as the bromine substituents. In a study of this compound (2A35Br), UV-Vis spectroscopy was utilized to identify its electronic bands. nih.gov The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial in understanding the electronic transitions. nih.govresearchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) complement the experimental UV-Vis data, helping to assign the observed electronic transitions. researchgate.net For instance, in related Schiff base derivatives, time-dependent DFT (TD-DFT) has been successfully used to predict electronic absorption spectra, showing good agreement with experimental findings. acs.org The electronic spectrum of a compound is influenced by the solvent environment; thus, solvatochromism studies, which are yet to be extensively reported for this specific compound, could provide further information on the nature of the electronic transitions.

The electronic transitions are generally of the types π → π* and n → π*, originating from the aromatic ring and the lone pairs of electrons on the oxygen and nitrogen atoms of the carboxyl and amino groups, respectively. The bromine atoms, with their electron-withdrawing inductive effect and electron-donating resonance effect, further modulate the energy levels of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax).

Table 1: Experimental and Theoretical Electronic Transition Data for Related Compounds

Compound Method λmax (nm) Transition Reference
2-amino-5-bromobenzoic acid Experimental (UV) - - researchgate.net
2-amino-5-bromobenzoic acid DFT/B3LYP/6-311++G(d,p) - HOMO → LUMO researchgate.net
(E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol Experimental (UV-Vis) - - acs.org
(E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol TD-DFT - - acs.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis. The molecular weight of this compound is 294.93 g/mol . scbt.com For its methyl ester derivative, methyl 2-amino-3,5-dibromobenzoate, the molecular weight is 308.958 g/mol . sielc.com

Electrospray ionization (ESI) and electron ionization (EI) are common techniques used for the analysis of such compounds. In ESI-MS, the molecular ion peak, often observed as [M+H]⁺ or [M-H]⁻, confirms the molecular weight. For instance, high-resolution ESI-MS analysis of 2-amino-3,5-dibromobenzene-1-carbohydrazide, a derivative, confirmed the [M+H]⁺ ion.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information. For benzoic acid derivatives, common fragmentation pathways include the loss of small molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.netresearchgate.net In the case of this compound, fragmentation would likely involve the decarboxylation of the molecular ion. The presence of bromine atoms results in a characteristic isotopic pattern in the mass spectrum, which aids in the identification of bromine-containing fragments.

For example, in studies of similar nitroaromatic compounds, decarboxylation was a frequent fragmentation reaction for benzoic acids under ESI-MS/MS conditions. researchgate.net The fragmentation of aminonitrobenzoic acids also showed that decarboxylation products could be more intense than the molecular anions. researchgate.net

Table 2: Mass Spectrometry Data for this compound and its Methyl Ester

Compound CAS Number Molecular Formula Molecular Weight (g/mol)
This compound 609-85-8 C₇H₅Br₂NO₂ 294.93
Methyl 2-amino-3,5-dibromobenzoate 606-00-8 C₈H₇Br₂NO₂ 308.958

X-ray Diffraction Crystallography

Single-Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and torsion angles. The compound this compound has been synthesized and characterized by single-crystal X-ray diffraction. nih.gov This technique has also been applied to its derivatives, such as methyl 2-(N-acetylacetamido)-3,5-dibromobenzoate and various coordination complexes. iucr.orgrsc.org

In a tin(II) complex, tetrakis(μ2-2-amino-3,5-dibromobenzoate-κ2O:O′)-octakis(n-butyl-κ1C)-bis(μ3-oxo)tetratin(II), the 2-amino-3,5-dibromobenzoate ligand coordinates to the tin centers through the carboxylate oxygen atoms. researchgate.net The crystal structure of a uranyl complex containing 3,5-dibromobenzoic acid reveals a pentagonal bipyramidal coordination geometry around the uranium center. rsc.org

A key feature in the crystal structures of these and related compounds is the presence of intramolecular and intermolecular hydrogen bonds. For instance, in 2-amino-3-bromobenzoic acid, molecules are linked by N—H···O and O—H···O hydrogen bonds, forming centrosymmetric dimers. researchgate.net Theoretical calculations using DFT often complement experimental X-ray data to provide a deeper understanding of the molecular geometry and intramolecular interactions.

Table 3: Selected Crystallographic Data for a Derivative of this compound

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) Ref.
Methyl 2-(N-acetylacetamido)-3,5-dibromobenzoate C₁₂H₁₁Br₂NO₄ - - - - - - iucr.org
Tetrakis(μ2-2-amino-3,5-dibromobenzoate)...tetratin(II) C₆₀H₉₂Br₈N₄O₁₀Sn₄ Orthorhombic Pccn 16.5363(14) 20.3146(17) 22.7452(19) 90 researchgate.net

Crystal Packing and Supramolecular Assembly

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, halogen bonding, and π–π stacking interactions. These interactions lead to the formation of well-defined supramolecular assemblies. acs.org

In the crystal structure of 2-amino-3-bromobenzoic acid, the dimeric units are further connected into a three-dimensional network. researchgate.net For the derivative methyl 2-(N-acetylacetamido)-3,5-dibromobenzoate, the crystal packing is stabilized by weak C—H···O intermolecular interactions. iucr.org

Applications in Advanced Chemical Research Utilizing 2 Amino 3,5 Dibromobenzoic Acid

Role as a Versatile Organic Synthesis Building Block

The strategic placement of functional groups on the aromatic ring of 2-amino-3,5-dibromobenzoic acid makes it an important starting material and intermediate in the synthesis of a wide array of organic compounds. cymitquimica.combldpharm.com The presence of the amino and carboxylic acid groups allows for a variety of chemical transformations, while the bromine atoms provide sites for cross-coupling reactions and other modifications.

Precursor for Complex Organic Molecules

This compound serves as a foundational precursor for the construction of more intricate organic molecules. cymitquimica.com Its inherent reactivity allows for its use in multi-step synthetic sequences to generate complex molecular architectures. The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the carboxylic acid group can be converted into esters, amides, and other derivatives. Furthermore, the bromine atoms can be substituted or utilized in coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

For instance, methyl 2-amino-3,5-dibromobenzoate, an ester derivative, is synthesized from this compound and is a key intermediate in the production of various pharmaceuticals. chemicalbook.com

Synthesis of Heterocyclic Frameworks

The compound is particularly valuable in the synthesis of heterocyclic frameworks, which are core structures in many biologically active molecules and functional materials. The amino and carboxylic acid groups can participate in cyclization reactions to form various heterocyclic rings. For example, it can be used to create quinazolinones and other fused heterocyclic systems. The presence of bromine atoms on the benzene (B151609) ring can also influence the regioselectivity of these cyclization reactions.

The synthesis of dispirooxindole-imidazolidine frameworks, for example, has been achieved through reactions involving derivatives of this compound, highlighting its utility in constructing complex, three-dimensional heterocyclic structures. researchgate.net

Coordination Chemistry and Metal Complexation

The amino and carboxylic acid functionalities of this compound make it an excellent ligand for coordinating with metal ions. The ability of these groups to donate electrons allows the molecule to form stable complexes with a variety of metals. These metal complexes have potential applications in catalysis, materials science, and as therapeutic agents. The specific coordination geometry and the properties of the resulting metal complexes can be tuned by the choice of the metal ion and the reaction conditions.

Research has shown that related aminobenzoic acid derivatives can form complexes with metals like copper, and the resulting structures exhibit interesting photoluminescence properties. researchgate.net

Contributions to Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a significant scaffold in the field of medicinal chemistry and the development of new therapeutic agents.

Scaffold for Novel Pharmaceutical Intermediates (e.g., Ambroxol Hydrochloride)

One of the most prominent applications of this compound is as a key starting material for the synthesis of Ambroxol hydrochloride. klivon.comresearchgate.net Ambroxol is a widely used mucolytic agent that helps in clearing mucus from the respiratory tract. The synthesis of Ambroxol involves the transformation of this compound into 2-amino-3,5-dibromobenzaldehyde (B195418), which is then reacted with trans-4-aminocyclohexanol (B47343) to form the final drug molecule. google.comchemicalbook.comgoogle.com

The following table outlines a common synthetic route to Ambroxol Hydrochloride starting from a derivative of this compound:

Development of Biologically Active Derivatives

Beyond its role in the synthesis of established drugs, this compound serves as a template for the development of new biologically active derivatives. By modifying the amino and carboxylic acid groups or by replacing the bromine atoms with other substituents, chemists can create a library of new compounds with diverse pharmacological properties.

For example, derivatives of this compound have been investigated for their potential as antimicrobial and antitumor agents. The introduction of different functional groups can modulate the compound's interaction with biological targets, leading to enhanced activity or novel mechanisms of action. Research into Schiff base derivatives and their metal complexes has also shown potential for catalytic and biological applications. scimplify.com

The following table summarizes some research findings on the biological activities of derivatives of this compound:

Compound Index

Antimicrobial Efficacy Investigations of Derivatives

Derivatives of this compound have been a focal point in the search for new antimicrobial agents. The core structure of this compound provides a versatile scaffold for the synthesis of molecules with potential therapeutic value.

One area of investigation involves the synthesis of quinazolin-4-one derivatives. In these studies, this compound serves as a starting material. scispace.comresearchgate.net Through a series of reactions including bromination and condensation, novel piperazinyl-quinazolin-3(4H)-ones have been created. scispace.comresearchgate.net These compounds have been subjected to antimicrobial screening to assess their efficacy against various bacterial and fungal strains. scispace.comresearchgate.net The rationale behind this approach is the known antimicrobial activity of both quinazolin-4-ones and piperazines; combining these two moieties is hypothesized to lead to synergistic or enhanced antimicrobial effects. scispace.com

Another approach has been the synthesis of chiral Schiff base metal complexes. These are formed by reacting 2-amino-3,5-dibromobenzaldehyde, a derivative of this compound, with amino alcohols and then complexing them with metal acetates like copper and nickel. jocpr.com These tridentate chiral Schiff base metal complexes have demonstrated potential antibacterial activity against a range of microbes. jocpr.com

The synthesis of 2,10-dibromo dibenzo[d,g] scispace.comsmolecule.comdioxathiaphosphocin 6-sulfido-6-amino acid esters represents another avenue of research. These compounds have shown significant antibacterial and antifungal activity. researchgate.net Similarly, derivatives of para-amino benzoic acid have been synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains. scholarsresearchlibrary.com

Investigations into quinoline (B57606) derivatives containing an azole nucleus have also been conducted. Some of these newly synthesized compounds have exhibited good to moderate activity against a variety of microorganisms. tubitak.gov.tr

Anticancer Properties of Derivatives

The structural framework of this compound has been utilized in the development of novel compounds with potential anticancer activity. lookchem.com Its derivatives are being explored for their ability to inhibit the growth of various cancer cell lines.

Research has shown that certain derivatives can induce apoptosis (programmed cell death) and reduce the viability of cancer cells. For example, some derivatives have shown promising results against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the micromolar range. nih.gov The presence of the amino and dibromo groups on the benzene ring is thought to be crucial for their biological activity, potentially through interactions with molecular targets like enzymes or receptors.

Furthermore, this compound is considered a key intermediate in the synthesis of pharmaceuticals, some of which possess anti-inflammatory and anticancer properties. The compound and its analogs are actively being studied for their therapeutic applications in drug development. smolecule.com For instance, small amphipathic β²,²-amino acid derivatives have been synthesized and screened for their anticancer activity, showing high potency against various cancer cell lines. nih.gov

Investigations into benzoic acid derivatives have revealed that certain compounds exhibit significant anticancer action. For example, some derivatives have been shown to induce apoptosis in renal cell carcinoma cells. preprints.org Other research has focused on the synthesis of quinazolinone derivatives from 2-aminobenzoic acid, which have demonstrated anticancer activity against breast cancer cell lines. preprints.orgpreprints.org Additionally, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as potential anticancer candidates with promising antioxidant properties. mdpi.com

Table 1: Investigated Anticancer Activity of this compound Derivatives

Derivative Class Cancer Cell Line(s) Observed Effect Reference
General DerivativesHuman Breast Cancer (MCF-7), Lung Cancer (A549)Inhibition of proliferation, induction of apoptosis
QuinazolinonesBreast Cancer (MCF-7)Anticancer activity preprints.orgpreprints.org
Thiazolidinone-acridines-DNA-binding, Topoisomerase I and II inhibition rsc.org
β²,²-amino acid derivatives59 different cancer cell linesHigh anticancer potency (IC50 values 0.32-3.89 µM) nih.gov

Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For compounds related to this compound, SAR studies have provided insights into the features necessary for their antimicrobial and anticancer effects.

The specific positioning of the amino and bromine groups on the benzene ring is a key determinant of the compound's chemical reactivity and biological properties, distinguishing it from its analogs. smolecule.com For instance, in the context of antimicrobial peptides, a pharmacophore model was developed based on synthetic β²,²-amino acid derivatives, highlighting the structural requirements for potent anti-Staphylococcal activity. nih.gov

In the development of adenosine (B11128) A1 receptor ligands for potential epilepsy treatment, SAR studies of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines revealed that specific substitutions on the aryl position significantly impacted their affinity and selectivity. nih.gov For example, a methylpyridine substituent led to low nanomolar activity. nih.gov Interestingly, the cyclization of these compounds to form fused ring structures was found to decrease their activity. nih.gov

SAR studies on salicylic (B10762653) acid analogs as β-lactamase inhibitors have shown that the carboxyl and adjoining hydroxyl groups are essential for activity. researchgate.net Replacing the hydroxyl group with a carboxyl group or adding a sulfonic or nitro group at specific positions on the benzene ring enhanced the inhibitory activity. researchgate.net Conversely, the addition of an amino group at the C-5 position decreased activity. researchgate.net

Further research into aminoacyl-tRNA synthetase inhibitors has utilized X-ray crystallography to investigate the SAR of synthesized analogues. These studies confirmed the binding mode of the compounds within the active site of the enzyme, providing a structural basis for their inhibitory action. mdpi.com

Advanced Materials Science Applications

Synthesis of Materials with Tuned Electronic Properties

This compound and its derivatives are being explored as precursors for the synthesis of novel materials with tailored electronic properties. Theoretical studies have shown that the arrangement of substituents on the benzene ring significantly influences the electronic characteristics of these compounds. nih.gov

Computational analyses, such as Density Functional Theory (DFT), have been employed to investigate the molecular geometry, electronic structure, and properties like the HOMO-LUMO gap and electrophilicity index of this compound and its isomers. nih.govresearchgate.net These calculations indicate that the 2-amino-3,5-dibromo isomer possesses a relatively narrow HOMO-LUMO gap, which is a desirable feature for certain electronic applications. nih.gov The study of its coordination complexes has also suggested potential uses in the development of new functional materials.

Research on related compounds, such as 2-amino-3,6-dibromobenzoic acid, has led to the on-surface synthesis of materials with low band gaps, a key property for electronic applications. scispace.com

Utilization in Optical Materials Research

The unique structure of this compound also lends itself to research in optical materials. ambeed.com The compound has been characterized using techniques like UV-Vis spectroscopy to understand its electronic transitions. nih.gov

Theoretical calculations have been performed to investigate the non-linear optical (NLO) properties of this compound. nih.gov These studies are essential for identifying materials with potential applications in technologies like optical switching and frequency conversion. While theoretical studies suggest that the bromo-substituted compound may be less effective in photophysical applications like fluorescence compared to its iodo-substituted analogs, its potential in other areas of optical materials remains a subject of investigation.

Table 2: Calculated Electronic and Optical Properties of this compound

Property Finding Reference
HOMO-LUMO GapRelatively narrow, suggesting potential for electronic applications. nih.gov
Non-Linear Optical (NLO) PropertiesInvestigated through theoretical calculations. nih.gov
Photophysical ApplicationsPotentially less effective than iodine-substituted analogs.

Applications in Agrochemical and Dye Industries

This compound and its derivatives have found utility in the agrochemical and dye industries.

In the agrochemical sector, this compound and its related structures, such as 2-amino-3,5-dibromobenzaldehyde and methyl 2-amino-3,5-dibromobenzoate, are used as intermediates in the synthesis of various agrochemicals, including biocides and pest control agents. scimplify.comxinchem.comcymitquimica.com

The chromophoric properties of these compounds also make them valuable in the dye industry. They are utilized in the production of dyes and pigments. smolecule.com Specifically, azo dyes based on derivatives of 2-amino-5-bromobenzoic acid have been synthesized and their dyeing performance on fabrics like nylon has been evaluated. jocpr.com These dyes are part of the largest group of colorants used in various industrial applications. jocpr.com The synthesis often involves diazotization of the amino group followed by coupling with other aromatic compounds to create intensely colored molecules. jocpr.comiosrjournals.org

Intermolecular Interactions and Crystal Engineering of 2 Amino 3,5 Dibromobenzoic Acid

Hydrogen Bonding Networks in Solid State

Hydrogen bonds are the most significant directional interactions in the crystal structure of aminobenzoic acids. The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor) allows for the formation of a variety of intramolecular and intermolecular connections that define the primary structural motifs.

Intramolecular Hydrogen Bonds

Within the 2-Amino-3,5-dibromobenzoic acid molecule, a key intramolecular hydrogen bond is anticipated between the amino group (-NH₂) and the carbonyl oxygen of the adjacent carboxylic acid group (-COOH). This type of interaction is common in ortho-aminobenzoic acids. In the closely related structure of 2-amino-3-bromobenzoic acid, this interaction is observed as an N-H···O bond. This intramolecular connection creates a six-membered ring, which contributes to the planarity of the molecule and influences the conformational orientation of the functional groups.

Intermolecular Hydrogen Bonds and Dimerization

The most prominent intermolecular interaction in the solid state of benzoic acids is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two separate molecules. This well-established R²₂ (8) graph set motif involves two O-H···O hydrogen bonds, creating a highly stable eight-membered ring. In the analogue 2-amino-3-bromobenzoic acid, these strong intermolecular hydrogen bonds link two molecules to form such a dimer, with a donor-acceptor distance of 2.644(2) Å. researchgate.net It is this dimerization that forms the fundamental building block of the extended supramolecular structure.

Further intermolecular hydrogen bonds can also occur between the amino group of one molecule and the carboxylate or bromine substituents of a neighboring molecule, contributing to the stability of the three-dimensional crystal lattice.

Below is a table detailing the hydrogen bond geometry observed in the analogous compound, 2-amino-3-bromobenzoic acid, which provides a model for the interactions expected in this compound.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Type
N-H···O----Intramolecular
O-H···O-1.822.644(2)176Intermolecular (Dimer)

Data based on the crystal structure of 2-amino-3-bromobenzoic acid, a closely related analogue. researchgate.net

Halogen Bonding Interactions

The presence of two bromine atoms on the aromatic ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom.

In the isomeric family of 4-amino-3,5-dihalogenobenzoic acids, it has been observed that halogen bonds play a crucial role in the inter-dimer connections, with the strength of this interaction following the trend I > Br > Cl. researchgate.net For this compound, it is plausible that Br···O or Br···N halogen bonds could form between adjacent molecules. These directional interactions would serve as important secondary forces, linking the primary hydrogen-bonded dimers into more complex one-, two-, or three-dimensional networks. The specific geometry and strength of these interactions would depend on the precise packing arrangement of the molecules in the crystal.

π-π Stacking Interactions

In the crystal structure of analogous aromatic peptides, the absence or presence of π-π stacking has a profound impact on their physical properties. nih.gov For this compound, the hydrogen-bonded dimers may arrange themselves in a stacked fashion. The geometry of this stacking can be face-to-face or offset (displaced face-to-face), with typical centroid-to-centroid distances ranging from 3.3 to 3.8 Å. The electron-withdrawing nature of the bromine and carboxylic acid substituents can influence the quadrupole moment of the aromatic ring, which in turn affects the preferred geometry and strength of the π-π stacking interactions.

Influence on Crystal Packing and Supramolecular Architecture

The final crystal packing and supramolecular architecture of this compound is a direct consequence of the interplay between the aforementioned intermolecular forces. researchgate.net The robust hydrogen-bonded dimers act as the primary supramolecular synthons. These dimers are then organized into a higher-order structure through the weaker, yet significant, halogen bonds and π-π stacking interactions.

Q & A

Q. What are the standard synthetic routes for 2-amino-3,5-dibromobenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary methods are documented:
  • One-pot synthesis : Combines Hoffmann degradation of phthalimide followed by electrophilic bromination. Optimized conditions (e.g., acetic acid solvent, controlled bromine addition at 273–278 K) achieve ~90% yield .
  • Stepwise synthesis : Starts with nitration/bromination of benzoic acid derivatives. For example, bromination of 2-aminobenzoic acid in acetic acid at 273–278 K, followed by hydrolysis to the final product (81% yield) .
    Key factors affecting yield include temperature control (to avoid over-bromination), stoichiometry of bromine, and solvent selection (acetic acid for electrophilic substitution).

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., aromatic proton signals at δ 7.47 and 7.71 ppm for H-4 and H-6) .
  • X-ray Crystallography : Resolves crystal packing and weak intermolecular interactions (e.g., C–H⋯O bonds) .
  • Elemental Analysis : Validates bromine content (expected ~61.5% Br by mass).
  • Melting Point : Reported range 223°C (lit. 226–228°C) helps assess purity .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed in the synthesis of this compound?

  • Methodological Answer : Regioselectivity is controlled by:
  • Electrophilic directing groups : The amino group (-NH2_2) directs bromination to the meta/para positions. Pre-functionalization (e.g., acetylation) may alter reactivity .
  • Temperature and solvent : Low temperatures (273–278 K) in acetic acid minimize side reactions, ensuring dibromination at C3 and C5 .
  • Catalysts : Lewis acids like FeBr3_3 enhance electrophilic substitution efficiency .

Q. How should researchers resolve contradictions in reported yields or purity across different synthetic protocols?

  • Methodological Answer : Discrepancies often arise from:
  • Reaction scale : Industrial-scale continuous flow reactors optimize heat transfer and mixing, improving yield vs. small-batch methods .
  • Purification methods : Recrystallization solvents (e.g., propan-2-ol vs. methanol) impact purity. Column chromatography may be required for byproduct removal .
  • Starting material quality : Impurities in precursors (e.g., phthalimide) affect downstream reactions. Validate precursors via HPLC or GC-MS .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

  • Methodological Answer :
  • Functional group interconversion : Convert the carboxylic acid to esters or amides for improved membrane permeability .
  • Cross-coupling reactions : Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the bromine sites, leveraging Pd catalysts and optimized bases (e.g., K2_2CO3_3) .
  • Halogen replacement : Substitute bromine with iodine or chlorine to modulate electronic effects and binding affinity (see comparative data for 3,5-diiodo analogs) .

Q. How does this compound compare to structurally similar compounds in terms of reactivity and applications?

  • Methodological Answer :
  • vs. 3,5-Diiodoanthranilic Acid : Higher electronegativity of bromine increases stability under oxidative conditions but reduces hydrogen-bonding capacity compared to iodine .
  • vs. 2-Amino-4,5-dibromobenzoic Acid : Positional isomerism affects solubility (e.g., 4,5-dibromo derivatives are less polar) and biological target selectivity .
  • vs. Non-halogenated analogs : Bromine enhances electrophilicity, making the compound more reactive in nucleophilic aromatic substitution .

Application-Oriented Questions

Q. What role does this compound play in synthesizing pharmacologically active compounds?

  • Methodological Answer :
  • Ambroxol intermediates : The aldehyde derivative (2-amino-3,5-dibromobenzaldehyde) is a key precursor for ambroxol, a mucolytic agent. Synthesis involves controlled oxidation/reduction steps .
  • Antimicrobial agents : Structural analogs inhibit E. coli growth via dihydrofolate reductase binding, validated through MIC assays .
  • CNS drug candidates : Derivatives modulate neurotransmitter systems (e.g., dopamine receptors), assessed via in vitro receptor-binding assays .

Q. What mechanistic insights guide the use of this compound in metal-catalyzed coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : Bromine atoms act as leaving groups. Use Pd(PPh3_3)4_4 catalyst, arylboronic acids, and DMF/H2_2O solvent at 80–100°C. Monitor reaction via TLC .
  • Buchwald-Hartwig Amination : Introduce amines at bromine sites using Pd2_2(dba)3_3 and Xantphos ligand. Optimize base (e.g., Cs2_2CO3_3) for high conversion .

Troubleshooting & Optimization

Q. How can researchers mitigate decomposition or side reactions during storage and handling?

  • Methodological Answer :
  • Storage : Keep under inert gas (N2_2/Ar) at 2–8°C to prevent oxidation of the amino group.
  • Light sensitivity : Amber glassware or opaque containers reduce photodegradation .
  • Moisture control : Use molecular sieves in DMSO solutions to avoid hydrolysis of bromine substituents .

Q. What are the best practices for scaling up laboratory-scale synthesis to pilot production?

  • Methodological Answer :
  • Continuous flow reactors : Enhance heat/mass transfer for bromination steps, reducing reaction time from hours to minutes .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediate formation in real time .
  • Waste minimization : Recover acetic acid via distillation and bromine via redox precipitation .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.